molecular formula C21H25N3O2 B2522647 N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide CAS No. 920115-34-0

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide

Cat. No.: B2522647
CAS No.: 920115-34-0
M. Wt: 351.45
InChI Key: PRNZWGBXMCIMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a benzimidazole-derived compound featuring a furan-2-carboxamide moiety and a 2-cyclohexylethyl substituent. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-[[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(19-11-6-14-26-19)22-15-20-23-17-9-4-5-10-18(17)24(20)13-12-16-7-2-1-3-8-16/h4-6,9-11,14,16H,1-3,7-8,12-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNZWGBXMCIMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide typically involves multiple steps. One common method involves the initial formation of the benzodiazole ring, followed by the introduction of the furan-2-carboxamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

The compound is being investigated for its bioactive potential , particularly for:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various bacterial strains.
  • Anticancer Activity : Research indicates that it can inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Medicine

In the medical field, this compound is explored for its therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways. Its potential applications include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to cancer progression and neurodegenerative diseases.

Industry

This compound is also utilized in the development of new materials with unique properties, such as:

  • Polymers : Its incorporation into polymer matrices can enhance material properties.
  • Coatings : Used in protective coatings due to its chemical stability and resistance to degradation.
Activity TypeTargetEffectReference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
Enzyme InhibitionSpecific enzymesReduced activity

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect mediated through apoptosis and cell cycle arrest mechanisms.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme-inhibitory properties of the compound revealed that it selectively inhibits monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. This inhibition leads to increased levels of neurotransmitters such as dopamine, presenting potential therapeutic benefits for conditions like Parkinson's disease.

Mechanism of Action

The mechanism by which N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Key Features

Below is a comparative table of the target compound and selected analogs from the literature:

Compound Name Molecular Weight (g/mol) logP (Predicted) Substituents on Benzimidazole Hydrogen Bond Donors/Acceptors Key Biological Activity/Application Reference
N-{[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide (Target) ~380 (estimated) ~4.2 2-Cyclohexylethyl, methyl 2 donors, 3 acceptors Not reported (structural inference)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide (Compound 19) 331.4 3.7 Benzyl 2 donors, 3 acceptors IDO1 inhibitor (65% yield)
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide 331.4 3.7 Phenylethyl, stereocenter 2 donors, 3 acceptors Not reported
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzodiazol-2-yl}ethyl)furan-2-carboxamide ~450 (estimated) ~4.8 Chloro-methylphenoxyethyl 2 donors, 4 acceptors Not reported
N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide (Thiourea derivative) 289.3 2.5 Benzothiazole, thiourea 3 donors, 3 acceptors Antioxidant activity

Key Comparisons

Lipophilicity and Substituent Effects
  • The chloro-methylphenoxyethyl analog (logP ~4.8) exhibits even greater lipophilicity due to its halogenated aryl ether chain, which may improve blood-brain barrier penetration but increase metabolic instability .
Hydrogen-Bonding and Bioactivity
  • The furan carboxamide moiety in all compounds provides consistent hydrogen-bonding capacity (2 donors, 3 acceptors), critical for target engagement. However, the thiourea derivative (Compound 1) has an additional thiourea group, increasing hydrogen-bond donors (3) and correlating with antioxidant activity .
  • Compound 19 demonstrated explicit biological relevance as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor (65% yield), though its benzyl substituent may limit steric compatibility with certain enzyme active sites compared to the bulkier cyclohexylethyl group in the target compound .
Stereochemical Considerations
  • The stereocenter in N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide introduces chirality, which could lead to enantiomer-specific biological effects—a factor absent in the target compound .

Biological Activity

N-{[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide, identified by its CAS number 920115-34-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H25N3O2 with a molecular weight of 351.4 g/mol. Its structure includes a furan ring and a benzodiazole moiety, which are significant in determining its biological activity.

PropertyValue
Molecular FormulaC21H25N3O2
Molecular Weight351.4 g/mol
CAS Number920115-34-0

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anti-cancer effects, neuroprotective properties, and potential as enzyme inhibitors.

Antitumor Activity

Recent studies have highlighted the potential of benzodiazole derivatives in enhancing the efficacy of chemotherapeutic agents. For instance, a study demonstrated that combining certain benzodiazole derivatives with nitrosourea compounds resulted in significant tumor response enhancements without increasing normal tissue toxicity. This suggests that this compound may similarly enhance antitumor efficacy when used in combination therapies .

The mechanism through which this compound exerts its effects may involve interaction with specific molecular targets such as enzymes or receptors associated with tumor growth and survival. The benzodiazole ring is known to modulate various signaling pathways within cells, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Combination Therapies : A study involving the radiosensitizer benznidazole showed that when combined with chemotherapeutic agents like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), there was a notable enhancement in tumor response while maintaining acceptable levels of toxicity to normal tissues .
  • Neuroprotective Effects : Some benzodiazole derivatives have been studied for their neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound could also possess similar protective effects .
  • Enzyme Inhibition : Research indicates that certain derivatives can act as enzyme inhibitors, which could be beneficial in treating diseases where enzyme overactivity contributes to pathophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.